Cas no 2228674-51-7 (methyl 3-(2-azidoethyl)thiophene-2-carboxylate)

Methyl 3-(2-azidoethyl)thiophene-2-carboxylate is a versatile heterocyclic compound featuring both a thiophene core and an azidoethyl functional group. Its structure combines the reactivity of the azide moiety with the electronic properties of the thiophene ring, making it a valuable intermediate in organic synthesis, particularly for click chemistry applications. The ester group enhances solubility in common organic solvents, facilitating further derivatization. This compound is useful in the preparation of conjugated polymers, pharmaceuticals, and materials science research due to its ability to participate in cycloaddition reactions. Careful handling is advised due to the potential instability of the azide group under certain conditions.
methyl 3-(2-azidoethyl)thiophene-2-carboxylate structure
2228674-51-7 structure
商品名:methyl 3-(2-azidoethyl)thiophene-2-carboxylate
CAS番号:2228674-51-7
MF:C8H9N3O2S
メガワット:211.240959882736
CID:6524677
PubChem ID:165765734

methyl 3-(2-azidoethyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-(2-azidoethyl)thiophene-2-carboxylate
    • 2228674-51-7
    • EN300-1755930
    • インチ: 1S/C8H9N3O2S/c1-13-8(12)7-6(3-5-14-7)2-4-10-11-9/h3,5H,2,4H2,1H3
    • InChIKey: XQQDPWWSBCLYRI-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1C(=O)OC)CCN=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 211.04154771g/mol
  • どういたいしつりょう: 211.04154771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

methyl 3-(2-azidoethyl)thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1755930-0.25g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
0.25g
$1525.0 2023-09-20
Enamine
EN300-1755930-5.0g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
5g
$4806.0 2023-06-03
Enamine
EN300-1755930-2.5g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
2.5g
$3249.0 2023-09-20
Enamine
EN300-1755930-10g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
10g
$7128.0 2023-09-20
Enamine
EN300-1755930-1g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
1g
$1658.0 2023-09-20
Enamine
EN300-1755930-5g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
5g
$4806.0 2023-09-20
Enamine
EN300-1755930-0.5g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
0.5g
$1591.0 2023-09-20
Enamine
EN300-1755930-10.0g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
10g
$7128.0 2023-06-03
Enamine
EN300-1755930-0.1g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
0.1g
$1459.0 2023-09-20
Enamine
EN300-1755930-0.05g
methyl 3-(2-azidoethyl)thiophene-2-carboxylate
2228674-51-7
0.05g
$1393.0 2023-09-20

methyl 3-(2-azidoethyl)thiophene-2-carboxylate 関連文献

methyl 3-(2-azidoethyl)thiophene-2-carboxylateに関する追加情報

Introduction to Methyl 3-(2-azidoethyl)thiophene-2-carboxylate (CAS No. 2228674-51-7)

Methyl 3-(2-azidoethyl)thiophene-2-carboxylate, with the CAS number 2228674-51-7, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene ring is further substituted with a methyl ester group at the 2-position and an azidoethyl group at the 3-position. These functional groups make this compound highly reactive and suitable for various applications in chemical research and development.

The thiophene moiety in methyl 3-(2-azidoethyl)thiophene-2-carboxylate is known for its unique electronic properties, which make it a valuable building block in the synthesis of advanced materials such as conductive polymers and organic semiconductors. Recent studies have demonstrated that thiophene derivatives can be effectively utilized in the development of high-performance organic electronics, including field-effect transistors (FETs) and light-emitting diodes (LEDs). The presence of the azide group (-N3) further enhances the reactivity of this compound, enabling it to participate in click chemistry reactions, which are widely used in drug discovery and materials synthesis.

One of the most promising applications of methyl 3-(2-azidoethyl)thiophene-2-carboxylate lies in its potential use as a precursor for bioconjugation reactions. The azide group can undergo [4+1] cycloaddition reactions with alkyne-containing molecules, forming stable triazole linkages. This property has been exploited in the development of bioorthogonal chemical reactions, which are critical for studying complex biological systems without interfering with cellular processes. Recent advancements in click chemistry have further expanded the utility of this compound in areas such as drug delivery systems and biosensor fabrication.

In addition to its role in organic synthesis, methyl 3-(2-azidoethyl)thiophene-2-carboxylate has also been explored for its potential applications in polymer chemistry. The thiophene ring can serve as a monomer unit in the synthesis of conjugated polymers, which are widely used in optoelectronic devices due to their excellent charge transport properties. Researchers have reported that incorporating this compound into polymer backbones can significantly enhance the electronic properties of the resulting materials, making them suitable for applications such as photovoltaics and flexible electronics.

The synthesis of methyl 3-(2-azidoethyl)thiophene-2-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Recent studies have focused on optimizing these synthetic routes to improve yield and purity, making this compound more accessible for large-scale applications. For instance, researchers have developed efficient methods for introducing the azide group onto the thiophene ring using copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions.

Looking ahead, methyl 3-(2-azidoethyl)thiophene-2-carboxylate holds immense potential for advancing research in areas such as nanotechnology and green chemistry. Its ability to participate in sustainable chemical transformations makes it an attractive candidate for developing eco-friendly materials and processes. Furthermore, ongoing investigations into its biocompatibility and toxicity profiles are expected to pave the way for its use in biomedical applications.

In conclusion, methyl 3-(2-azidoethyl)thiophene-2-carboxylate (CAS No. 2228674-51-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique combination of functional groups and electronic properties makes it an invaluable tool for researchers working on cutting-edge projects in organic synthesis, materials science, and biotechnology. As advancements in synthetic methodologies and application development continue to unfold, this compound is poised to play an increasingly important role in shaping the future of chemical innovation.

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